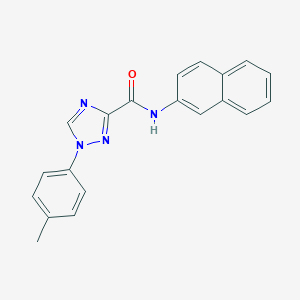
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
作用机制
The mechanism of action of 1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and proteins. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in the disruption of normal nerve function. Similarly, the compound has been reported to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition leads to a decrease in melanin production, which can be useful in the treatment of hyperpigmentation disorders.
Biochemical and physiological effects:
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, leading to their death. The compound has also been shown to possess significant antioxidant activity, which can be useful in the prevention of various diseases, including cancer and cardiovascular diseases. In addition, 1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been reported to possess significant anti-inflammatory activity, which can be useful in the treatment of various inflammatory disorders.
实验室实验的优点和局限性
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. The compound is also stable and can be stored for extended periods without significant degradation. However, the compound has some limitations for lab experiments. It is highly insoluble in water, which can make it challenging to work with in aqueous solutions. In addition, the compound has a relatively low bioavailability, which can limit its effectiveness in vivo.
未来方向
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has significant potential for future research. Some possible future directions include:
1. Investigating the compound's potential as a novel anticancer agent and exploring its mechanism of action in cancer cells.
2. Exploring the compound's potential as a neuroprotective agent and investigating its effects on neuronal function and behavior.
3. Investigating the compound's potential as an anti-inflammatory agent and exploring its mechanism of action in inflammatory disorders.
4. Developing new synthetic methods for the compound that can improve its solubility and bioavailability.
5. Investigating the compound's potential as a corrosion inhibitor and exploring its effectiveness in various industrial applications.
Conclusion:
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its potential applications in medicinal chemistry, material science, and agriculture. Its mechanism of action is not fully understood, but it has been shown to possess significant biological activity, including anticancer, antiviral, and antifungal activities. The compound has several advantages for lab experiments, but it also has some limitations. Future research should focus on exploring the compound's potential as a novel therapeutic agent and developing new synthetic methods that can improve its properties.
合成方法
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through various methods. One of the most common methods is the reaction between 4-methylbenzoyl chloride and 2-naphthylamine in the presence of triethylamine, followed by the reaction with sodium azide and copper(I) iodide. The resulting compound is then treated with acetic anhydride to obtain the final product.
科学研究应用
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antiviral, and antifungal activities. The compound has also been shown to possess potent inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. In addition, 1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been investigated for its potential use as a corrosion inhibitor in the material science field.
属性
产品名称 |
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C20H16N4O |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-N-naphthalen-2-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H16N4O/c1-14-6-10-18(11-7-14)24-13-21-19(23-24)20(25)22-17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3,(H,22,25) |
InChI 键 |
RQWIAEMJPIDTIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278800.png)





![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278810.png)
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278812.png)



![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)